Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 147410-43-3 . It has a molecular weight of 247.34 and its IUPAC name is tert-butyl 3-phenyl-1-pyrrolidinecarboxylate . The compound is typically stored in a sealed, dry environment at 2-8°C . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Enzyme-Catalyzed Kinetic Resolution
Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate has been utilized in enzyme-catalyzed kinetic resolutions. In one study, enzyme, solvent, and temperature optimization were employed to achieve a new resolution method with high enantioselectivity (E = 40). This process allowed for the separation of enantiomers in pure form, illustrating the compound's potential in stereochemical applications (Faigl et al., 2013).
Synthesis and Chiral Auxiliary Applications
This compound has also been important in the synthesis of other chiral auxiliaries. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (related to the query compound) was synthesized from L-alanine and used as a chiral auxiliary in dipeptide synthesis, showing its utility in creating enantiomerically pure compounds (Studer, Hintermann & Seebach, 1995).
Electrochemically Induced Reactions
Research has demonstrated the compound's applicability in electrochemically induced SRN1 reactions. For example, 3',5'-Di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl was selectively obtained through such reactions, showcasing the compound's potential in organic synthesis and modification (Combellas et al., 1993).
Economical Synthesis for Pharmaceutical Applications
The compound has been synthesized economically from L-aspartic acid for use as a building block in pharmaceutically active substances. This process features mild reaction conditions and is notable for its economic viability and potential scalability for industrial preparation (Han et al., 2018).
Synthesis of Substituted Derivatives
The this compound has been used to synthesize various substituted derivatives. These derivatives have potential applications in creating compounds with specific stereochemical configurations, essential for certain types of chemical syntheses (Boev et al., 2015).
Mechanism and Application in Group Migration
Studies have also focused on its role in facilitating tert-butyloxycarbonyl (Boc) group migration. The compound demonstrates an unusual reaction mechanism involving a nine-membered cyclic transition state, which could be significant in understanding and designing novel organic reactions (Xue & Silverman, 2010).
Safety and Hazards
Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate has been assigned the GHS07 pictogram . The hazard statements associated with this compound include H302 and H317 , indicating that it may be harmful if swallowed and may cause an allergic skin reaction. The precautionary statements include P280, P305+P351+P338 , suggesting that protective gloves should be worn, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-10-9-15(18,11-16)12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVXRTSOZHJSGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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